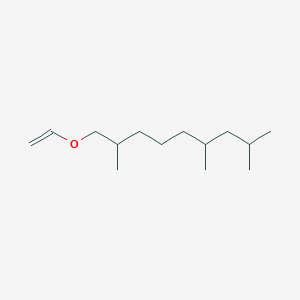
1-ethenoxy-2,6,8-trimethylnonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethenoxy-2,6,8-trimethylnonane is an organic compound belonging to the class of vinyl ethers. Vinyl ethers are characterized by the presence of an ether group (R-O-R’) where one of the R groups is a vinyl group (CH2=CH-). This compound is notable for its unique structure, which includes a nonyl chain with three methyl groups at positions 2, 6, and 8, and a vinyl ether functional group. It is used in various chemical processes and has applications in polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenoxy-2,6,8-trimethylnonane typically involves the reaction of a suitable alcohol with acetylene or calcium carbide. One common method is the reaction of 2,6,8-Trimethylnonanol with acetylene in the presence of a base such as sodium amide. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the vinyl ether bond .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-ethenoxy-2,6,8-trimethylnonane undergoes various chemical reactions, including:
Oxidation: The vinyl ether group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Hydrogenation of the vinyl group can yield the corresponding alkyl ether.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkyl ethers.
Substitution: Various substituted vinyl ethers depending on the nucleophile used.
Applications De Recherche Scientifique
1-ethenoxy-2,6,8-trimethylnonane has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of poly(vinyl ether) polymers, which have applications in coatings, adhesives, and sealants.
Materials Science: Employed in the development of advanced materials with specific properties such as hydrophobicity or flexibility.
Biological Research: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industrial Applications: Used in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-ethenoxy-2,6,8-trimethylnonane in chemical reactions typically involves the activation of the vinyl group. The vinyl ether can undergo protonation or coordination with a catalyst, leading to the formation of reactive intermediates such as carbocations. These intermediates can then participate in various chemical transformations, including polymerization and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl vinyl ether
- Butyl vinyl ether
- Cyclohexyl vinyl ether
- Diethylene glycol divinyl ether
- Triethylene glycol divinyl ether
Uniqueness
1-ethenoxy-2,6,8-trimethylnonane is unique due to its branched nonyl chain with three methyl groups, which imparts distinct physical and chemical properties. This structure can influence the reactivity and stability of the compound, making it suitable for specific applications where other vinyl ethers may not perform as well .
Propriétés
Numéro CAS |
10141-19-2 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
1-ethenoxy-2,6,8-trimethylnonane |
InChI |
InChI=1S/C14H28O/c1-6-15-11-14(5)9-7-8-13(4)10-12(2)3/h6,12-14H,1,7-11H2,2-5H3 |
Clé InChI |
SSOZLSNWPFIHKP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)CCCC(C)COC=C |
SMILES canonique |
CC(C)CC(C)CCCC(C)COC=C |
Synonymes |
2,6,8-Trimethylnonylvinyl ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















